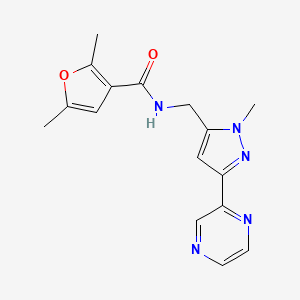
N-Cyclohexyl-4-(5-methylpyrimidin-2-yl)oxypiperidine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Cyclohexyl-4-(5-methylpyrimidin-2-yl)oxypiperidine-1-carboxamide is a chemical compound that belongs to the class of piperidine derivatives. This compound has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. The purpose of
作用機序
The exact mechanism of action of N-Cyclohexyl-4-(5-methylpyrimidin-2-yl)oxypiperidine-1-carboxamide is not fully understood. However, studies have suggested that this compound may act as an inhibitor of acetylcholinesterase, an enzyme that is responsible for the breakdown of acetylcholine in the brain. By inhibiting this enzyme, N-Cyclohexyl-4-(5-methylpyrimidin-2-yl)oxypiperidine-1-carboxamide may increase the levels of acetylcholine in the brain, which can improve cognitive function.
Biochemical and Physiological Effects:
Studies have shown that N-Cyclohexyl-4-(5-methylpyrimidin-2-yl)oxypiperidine-1-carboxamide has several biochemical and physiological effects. This compound has been shown to reduce oxidative stress and inflammation in the brain, which can help to protect neurons from damage. Additionally, N-Cyclohexyl-4-(5-methylpyrimidin-2-yl)oxypiperidine-1-carboxamide has been shown to improve cognitive function in animal models.
実験室実験の利点と制限
One of the main advantages of N-Cyclohexyl-4-(5-methylpyrimidin-2-yl)oxypiperidine-1-carboxamide is its potential as a neuroprotective agent. This compound has been shown to reduce oxidative stress and inflammation in the brain, which can help to protect neurons from damage. Additionally, N-Cyclohexyl-4-(5-methylpyrimidin-2-yl)oxypiperidine-1-carboxamide has been shown to improve cognitive function in animal models.
However, there are also some limitations to using N-Cyclohexyl-4-(5-methylpyrimidin-2-yl)oxypiperidine-1-carboxamide in lab experiments. For example, the exact mechanism of action of this compound is not fully understood, which makes it difficult to design experiments to study its effects. Additionally, more research is needed to determine the optimal dosage and duration of treatment for this compound.
将来の方向性
There are several future directions for research on N-Cyclohexyl-4-(5-methylpyrimidin-2-yl)oxypiperidine-1-carboxamide. One area of research is to further elucidate the mechanism of action of this compound. This will help researchers to better understand how N-Cyclohexyl-4-(5-methylpyrimidin-2-yl)oxypiperidine-1-carboxamide works and how it can be used to treat neurological disorders.
Another area of research is to study the potential side effects of N-Cyclohexyl-4-(5-methylpyrimidin-2-yl)oxypiperidine-1-carboxamide. While this compound has been shown to be safe and well-tolerated in animal models, more research is needed to determine if it is safe for use in humans.
Finally, researchers can explore the potential applications of N-Cyclohexyl-4-(5-methylpyrimidin-2-yl)oxypiperidine-1-carboxamide in other areas of medicine, such as cancer treatment or cardiovascular disease. By exploring these different applications, researchers can gain a better understanding of the potential benefits and limitations of this compound.
合成法
The synthesis of N-Cyclohexyl-4-(5-methylpyrimidin-2-yl)oxypiperidine-1-carboxamide involves a multi-step process that has been extensively studied in the literature. One of the most commonly used methods involves the reaction of cyclohexylamine with 2-chloro-5-methylpyrimidine, followed by the reaction of the resulting product with piperidine-4-ol and finally, the reaction of the product with 1,1'-carbonyldiimidazole. This method has been shown to yield high purity and good yields of the final product.
科学的研究の応用
N-Cyclohexyl-4-(5-methylpyrimidin-2-yl)oxypiperidine-1-carboxamide has been extensively studied for its potential applications in medicinal chemistry. One of the most promising applications is in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Studies have shown that this compound has the potential to act as a neuroprotective agent by reducing oxidative stress and inflammation in the brain.
特性
IUPAC Name |
N-cyclohexyl-4-(5-methylpyrimidin-2-yl)oxypiperidine-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N4O2/c1-13-11-18-16(19-12-13)23-15-7-9-21(10-8-15)17(22)20-14-5-3-2-4-6-14/h11-12,14-15H,2-10H2,1H3,(H,20,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNZABBOFQNVLLV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1)OC2CCN(CC2)C(=O)NC3CCCCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Cyclohexyl-4-(5-methylpyrimidin-2-yl)oxypiperidine-1-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

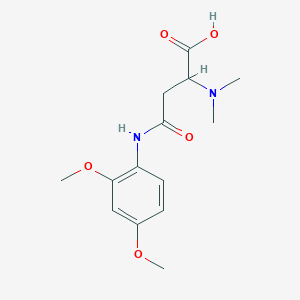
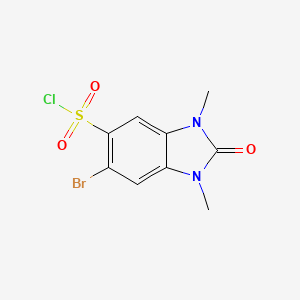
![2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-(3-phenylpropyl)acetamide](/img/structure/B2413534.png)
![N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-nitroaniline](/img/structure/B2413536.png)
![methyl 1-(3-methylphenyl)-9H-pyrido[3,4-b]indole-3-carboxylate](/img/structure/B2413541.png)
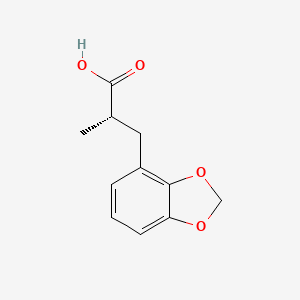
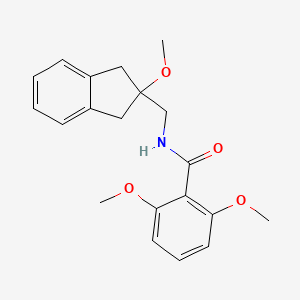
![7-(4-Methoxyphenyl)-5-methyl-2-(3-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2413545.png)
![4-methyl-5-(pyrimidin-4-yl)-N-[4-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine](/img/structure/B2413546.png)
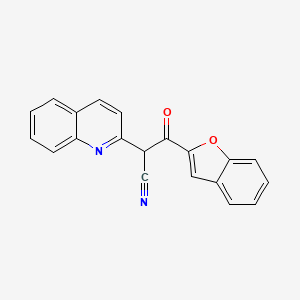
![2-[1-(4-Methylpyrimidin-2-yl)piperidin-4-yl]-6-phenylpyridazin-3-one](/img/structure/B2413549.png)
![(5-chloro-2-methoxyphenyl)(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2413550.png)
![N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-1H-indole-2-carboxamide](/img/structure/B2413551.png)
